molecular formula C6H12O3 B179393 (R)-Methyl 2-hydroxy-3-methylbutanoate CAS No. 90244-32-9

(R)-Methyl 2-hydroxy-3-methylbutanoate

Cat. No. B179393
CAS RN: 90244-32-9
M. Wt: 132.16 g/mol
InChI Key: YSGBMDFJWFIEDF-RXMQYKEDSA-N
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Description

“®-Methyl 2-hydroxy-3-methylbutanoate” is a chemical compound with the empirical formula C6H12O3 . It is a liquid substance and its molecular weight is 132.16 .


Molecular Structure Analysis

The InChI code for “®-Methyl 2-hydroxy-3-methylbutanoate” is 1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“®-Methyl 2-hydroxy-3-methylbutanoate” is a liquid at room temperature . It has a molecular weight of 132.16 . The compound’s InChI code is 1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1 .

Scientific Research Applications

Enantiomeric Characteristics in Wine

  • Chemical and Sensory Characteristics in Wines : A study by Gammacurta et al. (2018) identified the enantiomers of ethyl 2-hydroxy-3-methylbutanoate in wines, revealing the predominant presence of the R enantiomer in both red and white wines. This compound is considered a potential marker of lactic acid bacteria esterase activity. However, the concentrations found in wines were significantly below the detection threshold, indicating no direct effect on the fruity aroma modulation of wine (Gammacurta et al., 2018).

Biopolymer Degradation

  • Biopolymer Degradation to Hydroxybutanoic Acid and Its Methyl Ester : Seebach et al. (2003) conducted research on the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester. This process is relevant for understanding the chemical transformations and potential applications in material science and environmental degradation studies (Seebach et al., 2003).

Biotransformation Research

  • Biotransformation by Fungus Mucor plumbeus : A study by Fraga et al. (2017) reported the biotransformation of a sesquiterpene by Mucor plumbeus, which produced several derivatives, including 8β-hydroxy-african-4(5)-en-3-one 2ξ,3ξ-dihydroxy-2-methylbutanoate. This indicates a similarity in the enzyme system between the fungus and plant organisms, showing the potential for biotechnological applications (Fraga et al., 2017).

Sensory Analysis in Alcoholic Beverages

  • Quantitative Determination in Alcoholic Beverages : Gracia-Moreno et al. (2015) developed a method for determining various hydroxy acids in wines and other alcoholic beverages, including 2-hydroxy-3-methylbutanoic acid. This study contributes to understanding the sensory effects of these compounds in beverages (Gracia-Moreno et al., 2015).

Thermolysis Research

  • Theoretical Study of Thermolysis Reaction : Research by Sánchez et al. (2004) focused on the thermolysis in the gas phase of methyl β-hydroxycarboxylates, including methyl 3-hydroxy-3-methylbutanoate. The study provides insights into the reaction mechanisms and kinetics, important for understanding the thermal behavior of these compounds (Sánchez et al., 2004).

Pheromone Research

  • Identification and Synthesis of Sex Pheromone : A study by Ho et al. (2009) identified components of the Madeira mealybug's sex pheromone, including trans-(1R,3R)-chrysanthemyl (R)-2-methylbutanoate. This research has implications for pest management and ecological studies (Ho et al., 2009).

Biogenetic Pathway Studies

  • Elucidation of Novel Biogenetic Pathways : Zhang et al. (2018) explored the biogenetic pathways leading to (R)-methyl 2-methylbutanoate in a fermented beverage with shiitake, showing unique insights into enantiomeric distributions of certain acids and esters in natural systems (Zhang et al., 2018).

Safety And Hazards

“®-Methyl 2-hydroxy-3-methylbutanoate” is classified as an eye irritant (Hazard Classifications: Eye Irrit. 2) . The safety information provided by Sigma-Aldrich includes the following precautionary statements: P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl (2R)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBMDFJWFIEDF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447103
Record name (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-hydroxy-3-methylbutanoate

CAS RN

90244-32-9
Record name (R)-METHYL 2-HYDROXY-3-METHYLBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Methyl 2-hydroxy-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5g of the product of (b) and 2.llg (0.011 moles) of 4,6-dimethyl-2-methanesulphonyl pyrimidine were dissolved in 20ml acetone. 1.6g of potassium carbonate were added and the reaction mixture refluxed for 4 hours. Following thin layer chromatography to establish that the reaction had reached completion, the mixture was evaporated to dryness and 10ml water added. Solvent extraction using chloroform followed and the chloroform extracts were dried over anhydrous sodium sulphate and the solvent evaporated off. The oil resulting was subjected to flash column chromatography using ethyl acetate: hexane (1:1) as eluant to yield 1.1g (yield 42%) of the title compound as a colourless oil.
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.llg
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Gazaille - 2012 - search.proquest.com
While in the Sammakia Lab, I have focused broadly on developing and applying new approaches to organic synthesis that increase the cache of methods for the synthesis and use of …
Number of citations: 3 search.proquest.com
RV Hoffman, J Tao - Tetrahedron, 1997 - Elsevier
An exceedingly simple, general, and stereoselective method for the preparation of ketomethylene dipeptide isosteres (5-(carbobenzyloxyamino)-2-alkyl-γ-ketoesters) from Cbz-…
Number of citations: 49 www.sciencedirect.com

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